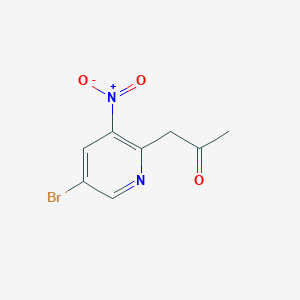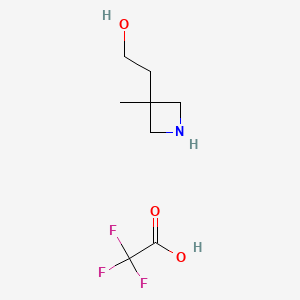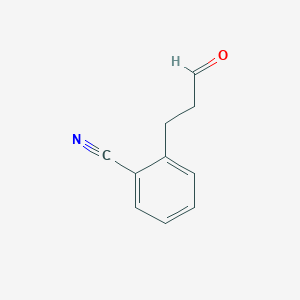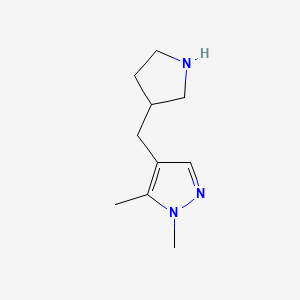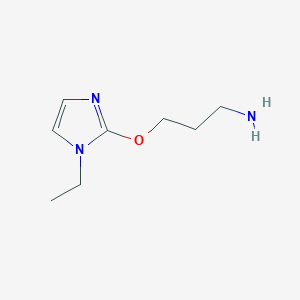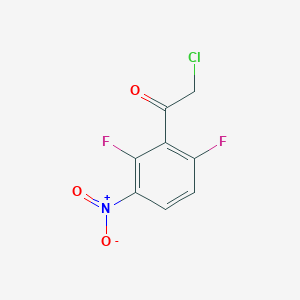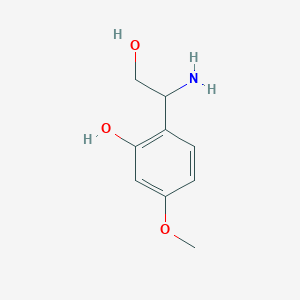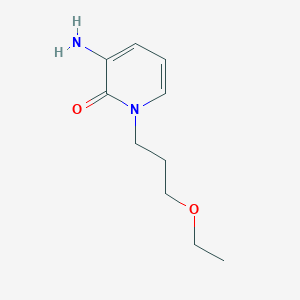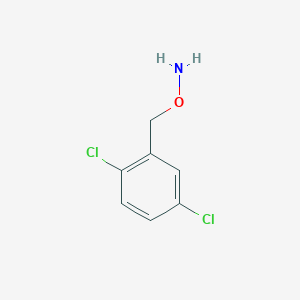
O-(2,5-Dichlorobenzyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,5-Dichlorobenzyl)hydroxylamine: is a chemical compound characterized by the presence of two chlorine atoms attached to a benzyl group, which is further bonded to a hydroxylamine group. This compound is known for its applications in organic synthesis and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,5-Dichlorobenzyl)hydroxylamine typically involves the reaction of 2,5-dichlorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency, and the product is subjected to rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(2,5-Dichlorobenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: O-(2,5-Dichlorobenzyl)hydroxylamine is used as a reagent in organic synthesis for the introduction of hydroxylamine groups into molecules. It is also employed in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It acts as a probe to investigate the mechanisms of enzyme-catalyzed reactions.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is explored for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of O-(2,5-Dichlorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can alter the conformation and function of proteins, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- O-(2,4-Dichlorobenzyl)hydroxylamine
- O-(2,6-Dichlorobenzyl)hydroxylamine
- O-(3,4-Dichlorobenzyl)hydroxylamine
Comparison:
- O-(2,5-Dichlorobenzyl)hydroxylamine is unique due to the specific positioning of chlorine atoms on the benzyl ring, which influences its reactivity and interaction with biological targets.
- O-(2,4-Dichlorobenzyl)hydroxylamine and O-(2,6-Dichlorobenzyl)hydroxylamine have different chlorine atom positions, leading to variations in their chemical and biological properties.
- O-(3,4-Dichlorobenzyl)hydroxylamine has chlorine atoms at the 3 and 4 positions, which also affects its reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
O-[(2,5-dichlorophenyl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFFQSVGQFTCMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CON)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
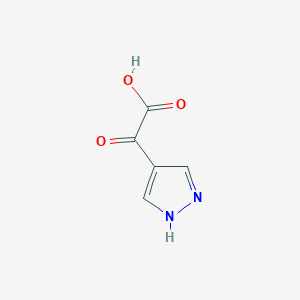
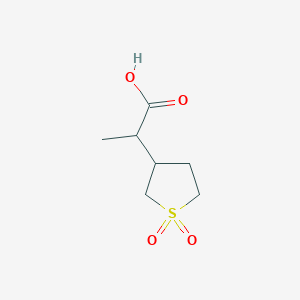
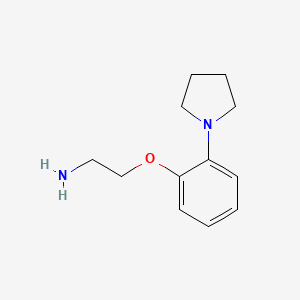
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
